4-[(6-Ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid
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Overview
Description
4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both triazole and pyrimidine rings in its structure contributes to its diverse chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions is particularly advantageous for industrial applications due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction . This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory activity against cyclin-dependent kinases.
1,2,4-Triazolo[1,5-c]pyrimidines: These derivatives are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
4-[(6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H17N5O2/c1-4-13-9(2)17-16-18-10(3)20-21(16)14(13)19-12-7-5-11(6-8-12)15(22)23/h5-8,19H,4H2,1-3H3,(H,22,23) |
InChI Key |
LILQTFTWTOLHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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